molecular formula C12H12K2O4 B101164 Dipotassium 5-tert-butylisophthalate CAS No. 15968-02-2

Dipotassium 5-tert-butylisophthalate

Cat. No. B101164
CAS RN: 15968-02-2
M. Wt: 298.42 g/mol
InChI Key: WSEOCKWZDYMTPH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dipotassium 5-tert-butylisophthalate (DPKTB) is a chemical compound that belongs to the family of isophthalates. It is a white crystalline powder that is soluble in water and alcohol. DPKTB has been widely used in the field of scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of Dipotassium 5-tert-butylisophthalate is not well understood. However, it is believed that Dipotassium 5-tert-butylisophthalate acts as a chelating agent and forms complexes with metal ions. The formation of these complexes results in changes in the fluorescence properties of Dipotassium 5-tert-butylisophthalate, which can be used to detect the presence of metal ions in aqueous solutions.

Biochemical And Physiological Effects

The biochemical and physiological effects of Dipotassium 5-tert-butylisophthalate have not been extensively studied. However, it has been reported that Dipotassium 5-tert-butylisophthalate has low toxicity and is not harmful to humans or animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dipotassium 5-tert-butylisophthalate in lab experiments is its high sensitivity and selectivity for metal ions. Dipotassium 5-tert-butylisophthalate is also easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Dipotassium 5-tert-butylisophthalate is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of Dipotassium 5-tert-butylisophthalate in scientific research. One potential application is the use of Dipotassium 5-tert-butylisophthalate as a sensor for the detection of metal ions in biological samples. Another potential application is the use of Dipotassium 5-tert-butylisophthalate in the synthesis of novel MOFs with unique properties. Additionally, Dipotassium 5-tert-butylisophthalate could be used in the development of new fluorescent probes for the detection of other analytes in aqueous solutions.
Conclusion:
In conclusion, Dipotassium 5-tert-butylisophthalate is a unique chemical compound that has been widely used in the field of scientific research. Its high sensitivity and selectivity for metal ions make it a valuable tool for researchers. Although the mechanism of action and physiological effects of Dipotassium 5-tert-butylisophthalate are not well understood, its low toxicity and cost-effectiveness make it a promising candidate for future research.

Synthesis Methods

Dipotassium 5-tert-butylisophthalate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-tert-butylisophthalic acid with potassium hydroxide. The reaction takes place in the presence of a solvent such as water or ethanol. The product obtained is then purified using recrystallization or chromatography.

Scientific Research Applications

Dipotassium 5-tert-butylisophthalate has been widely used in the field of scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis. Dipotassium 5-tert-butylisophthalate has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.

properties

CAS RN

15968-02-2

Product Name

Dipotassium 5-tert-butylisophthalate

Molecular Formula

C12H12K2O4

Molecular Weight

298.42 g/mol

IUPAC Name

dipotassium;5-tert-butylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H14O4.2K/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16;;/h4-6H,1-3H3,(H,13,14)(H,15,16);;/q;2*+1/p-2

InChI Key

WSEOCKWZDYMTPH-UHFFFAOYSA-L

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+]

Other CAS RN

15968-02-2

Origin of Product

United States

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